molecular formula C10H11ClN6O2 B10958973 N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10958973
M. Wt: 282.69 g/mol
InChI Key: PTJKNXTZQHTICY-UHFFFAOYSA-N
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Description

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes two pyrazole rings substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Substitution reactions:

    Coupling reactions: The final step involves coupling the substituted pyrazole rings using coupling agents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-3-YL]GLYCINE
  • N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Uniqueness

N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole ring structure with chloro and aminocarbonyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H11ClN6O2

Molecular Weight

282.69 g/mol

IUPAC Name

N-(5-carbamoyl-1-methylpyrazol-4-yl)-4-chloro-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H11ClN6O2/c1-16-4-5(11)7(15-16)10(19)14-6-3-13-17(2)8(6)9(12)18/h3-4H,1-2H3,(H2,12,18)(H,14,19)

InChI Key

PTJKNXTZQHTICY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(N(N=C2)C)C(=O)N)Cl

Origin of Product

United States

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